molecular formula C16H22ClNO5 B2376339 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate CAS No. 2044712-60-7

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B2376339
CAS No.: 2044712-60-7
M. Wt: 343.8
InChI Key: WJQZUSWGRJVCCG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO5/c1-5-22-14(20)12(18-15(21)23-16(2,3)4)13(19)10-6-8-11(17)9-7-10/h6-9,12-13,19H,5H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQZUSWGRJVCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate serves as a versatile scaffold in the development of pharmaceutical agents. Its structural features facilitate modifications that can enhance biological activity.

Case Studies

  • Antibiotic Potentiation : Research has indicated that derivatives of this compound can enhance the efficacy of existing antibiotics by inhibiting bacterial efflux pumps. For example, related compounds have shown to significantly reduce the minimum inhibitory concentration (MIC) of clarithromycin against E. coli .
CompoundMIC ReductionReference
This compoundSignificant
Related Acyl Derivative128-fold increase in potency

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Synthesis Pathways

  • Amide Formation : The tert-butoxycarbonyl (Boc) protecting group allows for selective amine reactions, facilitating the synthesis of amides that are crucial in drug development.
  • Reactions with Aromatic Compounds : The presence of the chlorophenyl group enables electrophilic aromatic substitution reactions, leading to the creation of derivatives with enhanced pharmacological properties.

Biochemical Probes

Due to its structural characteristics, this compound can be employed as a biochemical probe to study enzyme mechanisms and interactions within biological systems.

Application Examples

  • Enzyme Inhibition Studies : The compound can be used to investigate the inhibition profiles of enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
ApplicationDescription
Enzyme InhibitionUsed to study interactions with specific enzymes involved in metabolic processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • CAS Number Discrepancy : The target compound is listed under two CAS numbers (2044712-60-7 and 61546-80-3), likely due to vendor-specific registrations .
  • Price and Availability : The Boc-protected compound is sold in small quantities (50 mg to 500 mg) at premium prices, reflecting its niche research applications .
  • Purity : Both compounds are labeled as "min. purity" but lack exact chromatographic data, suggesting further characterization is needed for industrial use .

Biological Activity

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate, identified by CAS number 2044712-60-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H22ClNO5
  • Molecular Weight : 343.81 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95%
  • Storage Conditions : Store at room temperature, protected from moisture and light.

Biological Activity Overview

The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the chlorophenyl group and the hydroxypropanoate moiety. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on related phenolic compounds has shown significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. These studies suggest that this compound may also possess similar activity due to its structural analogies with known anticancer agents .

The proposed mechanisms for the anticancer effects of related compounds include:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit cell cycle progression, leading to reduced proliferation rates in tumor cells.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant activities, which can protect normal cells from oxidative stress while targeting cancer cells .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study examining the effects of various phenolic compounds demonstrated that those with similar hydroxyl and aromatic structures significantly reduced cell viability in PC-3 and MCF-7 cells. The correlation between phenolic content and anticancer activity was statistically significant (p < 0.01) .
  • Animal Models :
    • Animal studies using derivatives of similar compounds have shown tumor growth inhibition when administered at specific dosages, suggesting potential therapeutic applications for this compound in oncology .

Data Table of Biological Activities

Activity TypeCompound TypeEffect ObservedReference
AnticancerPhenolic CompoundsReduced viability in cancer cells
Apoptosis InductionSimilar StructuresActivation of caspase pathways
AntioxidantHydroxyl-containingProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a tertiary amine base (e.g., Et3_3N), followed by (2) esterification or hydroxylation under controlled conditions. For example, Boc protection of the amino group requires maintaining temperatures below 25°C to minimize side reactions like carbamate decomposition . Reaction yields (~95%) are highly dependent on stoichiometric ratios of Boc anhydride to the amine precursor and rigorous exclusion of moisture .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Key characterization techniques include:

  • 1H NMR : To confirm the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm). The hydroxy group may appear as a broad peak at δ ~3.5–4.0 ppm .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm ensures purity (>97%) by resolving unreacted precursors or hydroxylation byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~396.1) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the compound's stereoisomers?

  • Methodological Answer : Enantiomers can be separated via chiral column chromatography (e.g., Chiralpak IA/IB) using hexane:isopropanol (90:10) as the mobile phase. Alternatively, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures allows crystallization-based resolution. The stereochemical integrity of the hydroxy and Boc-protected amino groups must be confirmed via circular dichroism (CD) or X-ray crystallography .

Q. What are the stability profiles of the compound under varying pH, temperature, and light conditions?

  • Methodological Answer : Stability studies show:

  • pH : Degradation occurs rapidly in acidic conditions (pH < 3) due to Boc group cleavage. Neutral or slightly basic conditions (pH 7–9) preserve stability for >48 hours at 25°C .
  • Temperature : Storage at –20°C in anhydrous DCM or THF prevents decomposition. Prolonged exposure to >40°C leads to ester hydrolysis and racemization .
  • Light : Photodegradation is minimal under amber glass storage but significant under UV light (λ = 254 nm), forming 4-chlorophenyl ketone byproducts .

Q. How do substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) affect the compound's biological activity and synthetic accessibility?

  • Methodological Answer : Substituent effects are evaluated via comparative SAR studies:

  • Electron-withdrawing groups (e.g., Cl, F) : Enhance stability against nucleophilic attack but may reduce solubility. 4-Chlorophenyl derivatives exhibit higher lipophilicity (logP ~2.8) compared to 4-fluorophenyl analogs (logP ~2.3), impacting membrane permeability .
  • Synthetic Challenges : Chloro-substituted precursors require harsher coupling conditions (e.g., AlCl3_3 catalysis) compared to fluoro analogs, increasing byproduct formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodological Answer : Discrepancies in NMR shifts often arise from residual solvents, tautomerism, or diastereomeric impurities. Solutions include:

  • Drying : Anhydrous Na2_2SO4_4 or molecular sieves remove trace water affecting hydroxy group shifts .
  • Decoupling Experiments : NOESY or COSY NMR identifies coupling between adjacent protons (e.g., hydroxy and β-amino groups) .
  • Spiking with Authentic Standards : Co-injection in HPLC confirms peak identity .

Notes

  • Methodological answers emphasize reproducible protocols and critical parameter optimization.
  • Advanced questions address mechanistic and analytical challenges unique to academic research.

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